alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol
Description
Properties
IUPAC Name |
1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-5,8-11,16,23H,1,6-7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLEPVMDAVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919821 | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91324-14-0 | |
| Record name | 9H-Carbazole-9-ethanol, alpha-(1-piperidinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Carbazole
A common strategy involves alkylating the carbazole’s 9-position with a propan-2-ol precursor. For example, reacting carbazole with epichlorohydrin under basic conditions yields 9-(2,3-epoxypropyl)carbazole. Subsequent acid-catalyzed ring opening introduces the hydroxyl group, forming 9-(2-hydroxypropyl)carbazole. This intermediate is critical for further piperidinylmethyl group incorporation.
Reaction Conditions :
-
Epichlorohydrin : 1.2 equivalents, 60°C, 12 hours.
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Ring Opening : HCl (1M), reflux, 6 hours.
Piperidinylmethyl Group Incorporation
Nucleophilic Substitution via Tosylate Intermediate
Activation of the propan-2-ol’s hydroxyl group as a tosylate enables nucleophilic displacement by piperidine. This method mirrors protocols described for tetrahydrocarbazole derivatives.
Procedure :
-
Tosylation : Treat 9-(2-hydroxypropyl)carbazole with tosyl chloride (1.5 eq) in pyridine at 0°C for 2 hours.
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Substitution : React the tosylate with piperidine (2 eq) in DMF at 90°C for 24 hours.
Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | TsCl | Pyridine, 0°C | 85% |
| 2 | Piperidine | DMF, 90°C | 70% |
Mannich Reaction for Direct Functionalization
The Mannich reaction offers a one-pot method to introduce the piperidinylmethyl group. Reacting 9H-carbazole-9-ethanol with formaldehyde and piperidine in acidic conditions generates the desired product.
Mechanism :
-
Iminium Ion Formation : Formaldehyde and piperidine condense to form an iminium intermediate.
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Electrophilic Attack : The carbazole’s ethanol side chain acts as a nucleophile, attacking the iminium ion.
Optimization :
-
Molar Ratios : Carbazole:formaldehyde:piperidine = 1:2:2.
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Solvent : Ethanol, 70°C, 8 hours.
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbazole moiety, potentially reducing it to a dihydrocarbazole derivative.
Substitution: The ethanol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol exhibits several notable biological activities:
- Bax Channel Inhibition
- Anticancer Potential
- Local Anesthetic and Antiarrhythmic Activity
Applications in Medicinal Chemistry
The compound is being investigated for various therapeutic applications:
Cancer Therapy
- Case studies have highlighted the efficacy of carbazole derivatives in inhibiting cancer cell proliferation. The modulation of mitochondrial pathways by inhibiting Bax channels presents a novel approach to cancer treatment .
Neurological Disorders
- The piperidine structure is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety through modulation of serotonin or dopamine receptors .
Antimicrobial Activity
- Research indicates that compounds similar to this compound possess antibacterial properties, which could be leveraged to develop new antimicrobial agents .
Mechanism of Action
The mechanism of action of alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Piperidine Substitutions
- 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (CAS 328015-91-4): Structural Differences: Replaces the piperidine group with a piperazine ring bearing a 3-chlorophenyl substituent. Piperazine’s additional nitrogen improves solubility compared to piperidine. Molecular Formula: C25H26ClN3O; Molar Mass: 419.95 g/mol .
- 7-Methoxy-9-(1-methyl-4-piperidylmethyl)-9H-carbazole (CAS 67196-11-6): Structural Differences: Incorporates a methoxy group on the carbazole core and a methyl-piperidylmethyl side chain. The methyl group on piperidine may alter metabolic stability .
Carbazole Derivatives with Heterocyclic Moieties
- 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone: Structural Differences: Features a 1,3,4-oxadiazole ring instead of the ethanolamine-piperidine chain. Impact: The oxadiazole’s electron-withdrawing nature increases electrophilicity, enhancing antimicrobial activity (e.g., compounds 4b, 4d, and 4e showed high antibacterial efficacy). Synthesis: Prepared via condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride .
- 1-(1H-benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol (CAS 307340-41-6): Structural Differences: Substitutes piperidinylmethyl with a benzotriazole group. Molecular Formula: C21H18N4O; Molar Mass: 342.39 g/mol .
Substituted Carbazoles with Alkyl/Aryl Chains
- 9-Hexyl-9H-carbazole (CAS 20863-27-8): Structural Differences: Lacks the ethanolamine-piperidine side chain, featuring a hexyl group instead. Impact: The hydrophobic hexyl chain improves lipid solubility, favoring blood-brain barrier penetration. This compound is often used in materials science for OLED applications .
9-(4-(4-pentylpyridin-2-yl)phenyl)-9H-carbazole (5w) :
Pharmacological and Physicochemical Properties
| Compound | Bioactivity Highlights | Solubility (logP) | Key Applications |
|---|---|---|---|
| alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol | Potential CNS modulation (theoretical) | ~3.2 (estimated) | Neurological drug design |
| 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Antibacterial (MIC: 4–16 µg/mL) | ~2.8 | Antimicrobial therapies |
| 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol | Serotonin receptor affinity (predicted) | ~2.5 | Psychiatric drug development |
| 9-Hexyl-9H-carbazole | Low bioactivity, high thermal stability | ~6.1 | Organic electronics |
Biological Activity
Alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol, commonly referred to as a Bax channel blocker , is a compound of significant interest in pharmacological research due to its potential applications in cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound is a derivative of carbazole, characterized by the presence of a piperidinylmethyl group. Its molecular formula is C₁₈H₃₁N₃O, and it has been identified as a potent inhibitor of Bax-mediated mitochondrial cytochrome c release. The mechanism involves modulation of the Bax channel formation, which is crucial for apoptosis regulation.
- IC50 Value : The compound exhibits an IC50 value of 0.52 μM in Bax assays, indicating strong inhibitory activity against Bax-induced cytochrome c release from mitochondria .
Biological Activity Overview
The biological activity of this compound can be summarized across several key areas:
- Anticancer Activity : The compound has demonstrated efficacy in inhibiting cancer cell proliferation through the induction of apoptosis via the mitochondrial pathway.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties : While primarily studied for its effects on apoptosis, derivatives related to this compound have shown antimicrobial activity against various pathogens.
1. Inhibition of Apoptosis
In vitro studies have shown that this compound effectively inhibits the release of cytochrome c from mitochondria in response to apoptotic stimuli. This inhibition is crucial in preventing cell death in various cancer types.
2. Antimicrobial Activity
Research has indicated that carbazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.031 mg/mL to 6.4 mg/mL .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on human fibroblast cells revealed that while some derivatives were highly toxic (reducing cell viability by over 90%), this compound displayed a more favorable toxicity profile, suggesting its potential for therapeutic use .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
